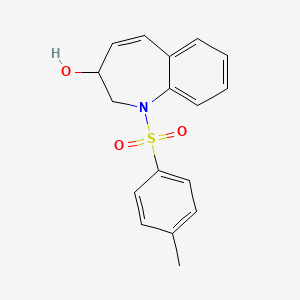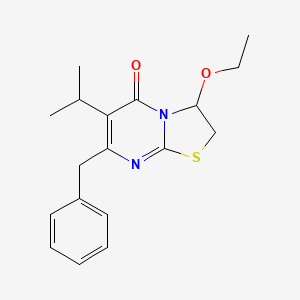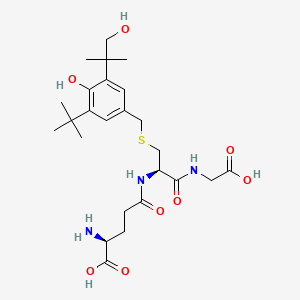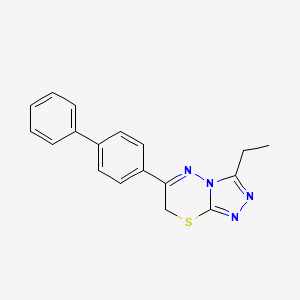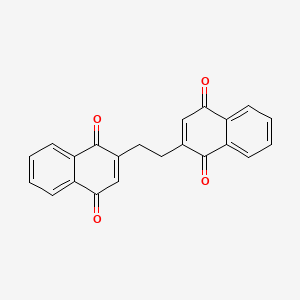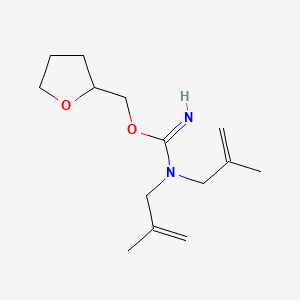
Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate is a chemical compound with a complex structure that includes a tetrahydrofuran ring and an imidocarbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate typically involves the reaction of tetrahydro-2-furanylmethylamine with N,N-bis(2-methyl-2-propenyl)carbamate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The imidocarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or platinum and are often carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines or alcohols.
科学的研究の応用
Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- Di(2-Tetrahydrofurylmethyl)amine
- Amine, difurfuryl, octahydro-
- Amine, bis(2-tetrahydrofurfuryl)
Uniqueness
Tetrahydro-2-furanylmethyl N,N-bis(2-methyl-2-propenyl)imidocarbamate is unique due to its specific combination of a tetrahydrofuran ring and an imidocarbamate group. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
93896-71-0 |
|---|---|
分子式 |
C14H24N2O2 |
分子量 |
252.35 g/mol |
IUPAC名 |
oxolan-2-ylmethyl N,N-bis(2-methylprop-2-enyl)carbamimidate |
InChI |
InChI=1S/C14H24N2O2/c1-11(2)8-16(9-12(3)4)14(15)18-10-13-6-5-7-17-13/h13,15H,1,3,5-10H2,2,4H3 |
InChIキー |
IHQKLPHKVUQNON-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN(CC(=C)C)C(=N)OCC1CCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
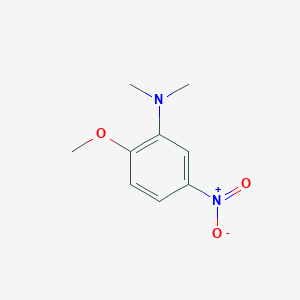
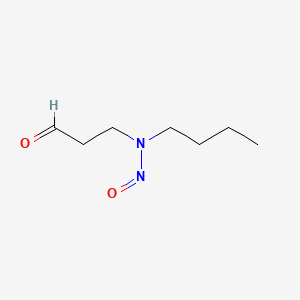
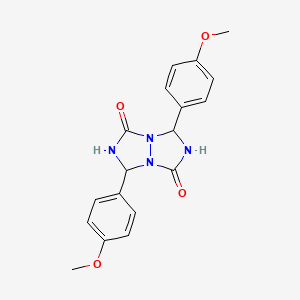
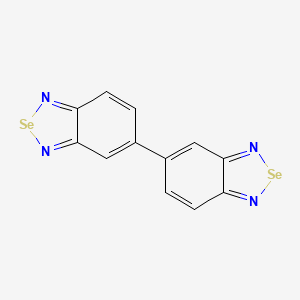
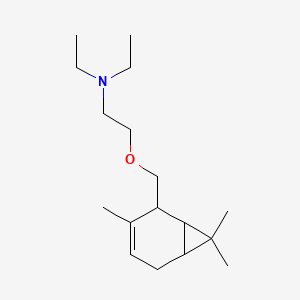
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)
